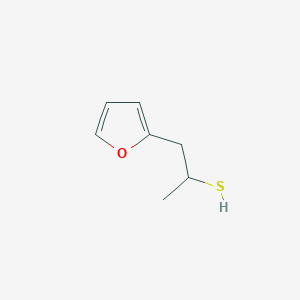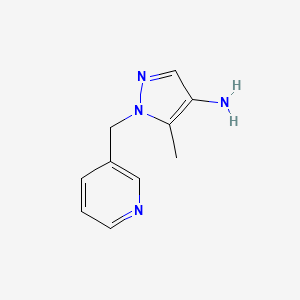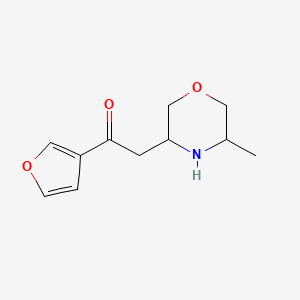![molecular formula C11H18O B13305354 6-Methylspiro[4.5]decan-8-one](/img/structure/B13305354.png)
6-Methylspiro[4.5]decan-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylspiro[4.5]decan-8-one is an organic compound with the molecular formula C11H18O. It is characterized by a spiro structure, which means that two rings are connected through a single atom. This compound contains a ketone functional group, making it an important molecule in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylspiro[4.5]decan-8-one can be achieved through several steps. One common method involves the transformation of Spiro[4.5]decan-6-one into 7-methylspiro[4.5]decan-6-one. This process includes methoxycarbonylation, followed by methylation and subsequent demethoxycarbonylation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized in a laboratory setting using the aforementioned synthetic routes. Industrial production would likely involve scaling up these laboratory procedures to produce the compound in larger quantities.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methylspiro[4.5]decan-8-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form different products.
Reduction: The ketone can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.
Major Products Formed
Oxidation: Oxidized products may include carboxylic acids or esters.
Reduction: Reduced products typically include alcohols.
Substitution: Substituted products depend on the specific reagents used and the functional groups introduced.
Wissenschaftliche Forschungsanwendungen
6-Methylspiro[4.5]decan-8-one has several applications in scientific research, including:
Chemistry: Used as a reference standard in various chemical analyses and reactions.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the synthesis of other complex organic molecules and materials.
Wirkmechanismus
The mechanism of action of 6-Methylspiro[4.5]decan-8-one involves its interaction with specific molecular targets and pathways. The ketone functional group plays a crucial role in its reactivity and interactions. The compound can act as an intermediate in various chemical reactions, facilitating the formation of more complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methylspiro[4.5]decan-6-ol: A similar compound with an alcohol functional group instead of a ketone.
Spiro[4.5]decan-6-one: The parent compound without the methyl group.
Uniqueness
6-Methylspiro[4.5]decan-8-one is unique due to its specific spiro structure and the presence of a ketone functional group. This combination of features makes it a valuable compound in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C11H18O |
|---|---|
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
10-methylspiro[4.5]decan-8-one |
InChI |
InChI=1S/C11H18O/c1-9-8-10(12)4-7-11(9)5-2-3-6-11/h9H,2-8H2,1H3 |
InChI-Schlüssel |
AFDYRZYVMAMBGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)CCC12CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


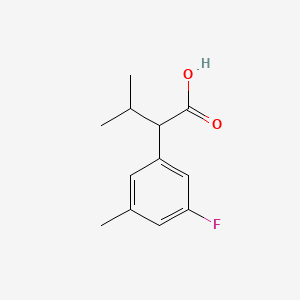
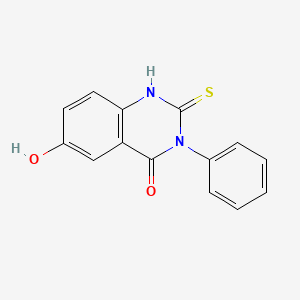
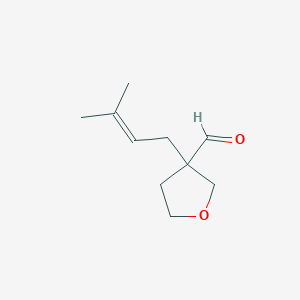
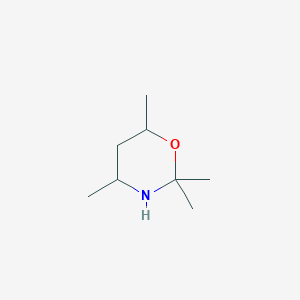
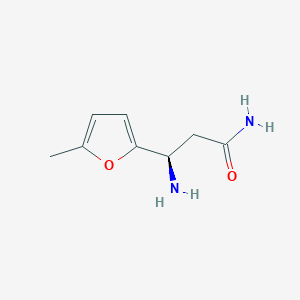
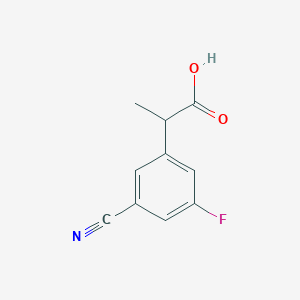
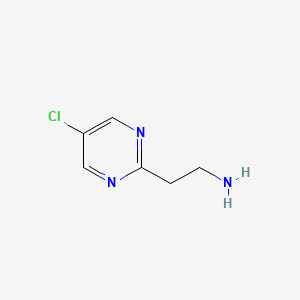
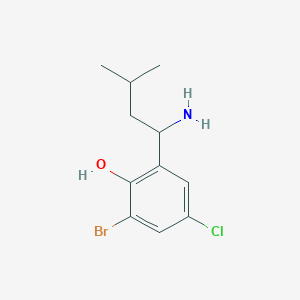
amine](/img/structure/B13305321.png)
![5-Bromo-2-[(dimethylamino)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B13305322.png)
![tert-Butyl N-[2-(methylsulfamoyl)furan-3-yl]carbamate](/img/structure/B13305344.png)
